molecular formula C23H16ClN3O6S B4576814 5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B4576814
M. Wt: 497.9 g/mol
InChI Key: LYLMIHKZXRFOET-LDADJPATSA-N
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Description

5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a useful research compound. Its molecular formula is C23H16ClN3O6S and its molecular weight is 497.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 497.0448341 g/mol and the complexity rating of the compound is 856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyrimidine and Fused Pyrimidine Derivatives

Research on pyrimidine derivatives, such as the study by Ahmed et al. (2003), involves the synthesis of various pyrimidine and fused pyrimidine compounds, exploring their potential applications in medicinal chemistry and materials science. These compounds are synthesized through different routes and have potential for further functionalization and exploration in drug design and development processes due to their versatile chemical structures and reactivity (Ahmed, El-bahai, Nasser, & Abd El-Salam, 2003).

Antiviral Activity of Pyrimidine Derivatives

The study by Hocková et al. (2003) highlights the synthesis of 2,4-diamino-6-substituted pyrimidine derivatives, investigating their antiviral activities. This research demonstrates the potential of pyrimidine derivatives in the development of antiviral agents, especially against retroviruses, showcasing the relevance of such compounds in therapeutic applications (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Heterocyclic Chemistry and Material Science

Further research into heterocyclic compounds, as demonstrated by Ogura et al. (2006), involves the synthesis of organic crystals with unique optical properties. These studies contribute to the field of material science, particularly in the development of organic semiconductors and optoelectronic materials. The synthesis and characterization of such compounds pave the way for innovative applications in electronics and photonics (Ogura, Ooshima, Akazome, & Matsumoto, 2006).

Properties

IUPAC Name

(5E)-5-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O6S/c1-2-32-15-6-3-13(4-7-15)26-22(29)18(21(28)25-23(26)34)12-16-8-10-20(33-16)17-11-14(27(30)31)5-9-19(17)24/h3-12H,2H2,1H3,(H,25,28,34)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLMIHKZXRFOET-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
Reactant of Route 2
5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
Reactant of Route 3
5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 4
Reactant of Route 4
5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
Reactant of Route 5
5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 6
Reactant of Route 6
5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.